

Commercial Suppliers of Heneicosapentaenoic Acid-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heneicosapentaenoic Acid-d6

Cat. No.: B10768120

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Heneicosapentaenoic Acid-d6** (HPA-d6), its applications in research, and detailed methodologies for its use. HPA-d6 is the deuterated form of Heneicosapentaenoic Acid (HPA), an omega-3 fatty acid. Its primary application in a research setting is as an internal standard for the accurate quantification of HPA and other fatty acids in biological samples using mass spectrometry techniques.

Commercial Availability

Several chemical suppliers offer **Heneicosapentaenoic Acid-d6** for research purposes. The following table summarizes the key information for prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Cayman Chemical	Heneicosapentaenoic Acid-d6	10570	≥99% deuterated forms (d1-d6)	A solution in ethanol	-20°C
Cenmed	Heneicosapentaenoic Acid D6	10570-25	Not specified	Not specified	Not specified
MedChemExpress	Heneicosapentaenoic acid-d6	HY-113433S	Not specified	Not specified	Powder: -20°C, 3 years; In solvent: -80°C, 6 months; -20°C, 1 month

Experimental Protocols

Heneicosapentaenoic Acid-d6 is an ideal internal standard for quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

Protocol 1: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard

This protocol outlines the extraction, derivatization, and analysis of fatty acids from biological matrices.^[1]

1. Materials and Reagents:

- Biological sample (e.g., plasma, tissue homogenate)

- **Heneicosapentaenoic Acid-d6** internal standard solution
- Chloroform:Methanol (2:1, v/v)
- 0.9% NaCl solution
- Boron trifluoride (BF₃) in methanol (14%)
- Hexane
- Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction:

- To a known quantity of the biological sample, add a precise amount of the **Heneicosapentaenoic Acid-d6** internal standard.
- Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.
- Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifuge at 2000 x g for 5 minutes to induce phase separation.
- Carefully transfer the lower organic phase to a new glass tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMES):

- Evaporate the organic solvent under a gentle stream of nitrogen.
- Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
- Cap the tube tightly and heat at 100°C for 30 minutes.
- Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMES to a new tube.

- Dry the hexane extract over anhydrous sodium sulfate.

4. GC-MS Analysis:

- GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).
- Oven Temperature Program: Optimize the temperature gradient to achieve good separation of FAMES. A typical program might be: start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for each FAME and for **Heneicosapentaenoic Acid-d6** methyl ester.

5. Quantification:

- Create a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the **Heneicosapentaenoic Acid-d6** internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of the fatty acids in the biological samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS using a Deuterated Internal Standard

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Materials and Reagents:

- Biological sample (e.g., plasma)

- **Heneicosapentaenoic Acid-d6** internal standard solution

- Acetonitrile
- Formic acid
- LC-MS grade water

2. Sample Preparation:

- In a microcentrifuge tube, combine the biological sample with a known amount of the **Heneicosapentaenoic Acid-d6** internal standard.
- Add cold acetonitrile to precipitate proteins.
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC Column: A reverse-phase C18 column is commonly used for fatty acid analysis.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Develop a suitable gradient to separate the fatty acids of interest.
- MS/MS Detector: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
- MRM Transitions: Define specific precursor-to-product ion transitions for each fatty acid and for **Heneicosapentaenoic Acid-d6**.

4. Quantification:

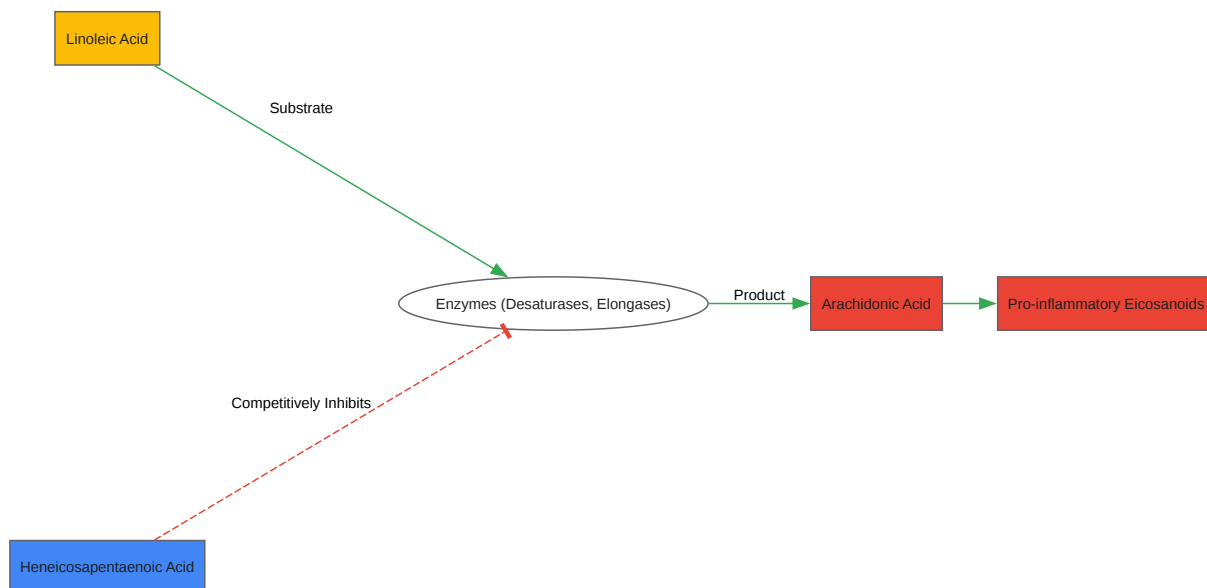
- The quantification procedure is similar to the GC-MS method, using a calibration curve prepared with standards and the internal standard.

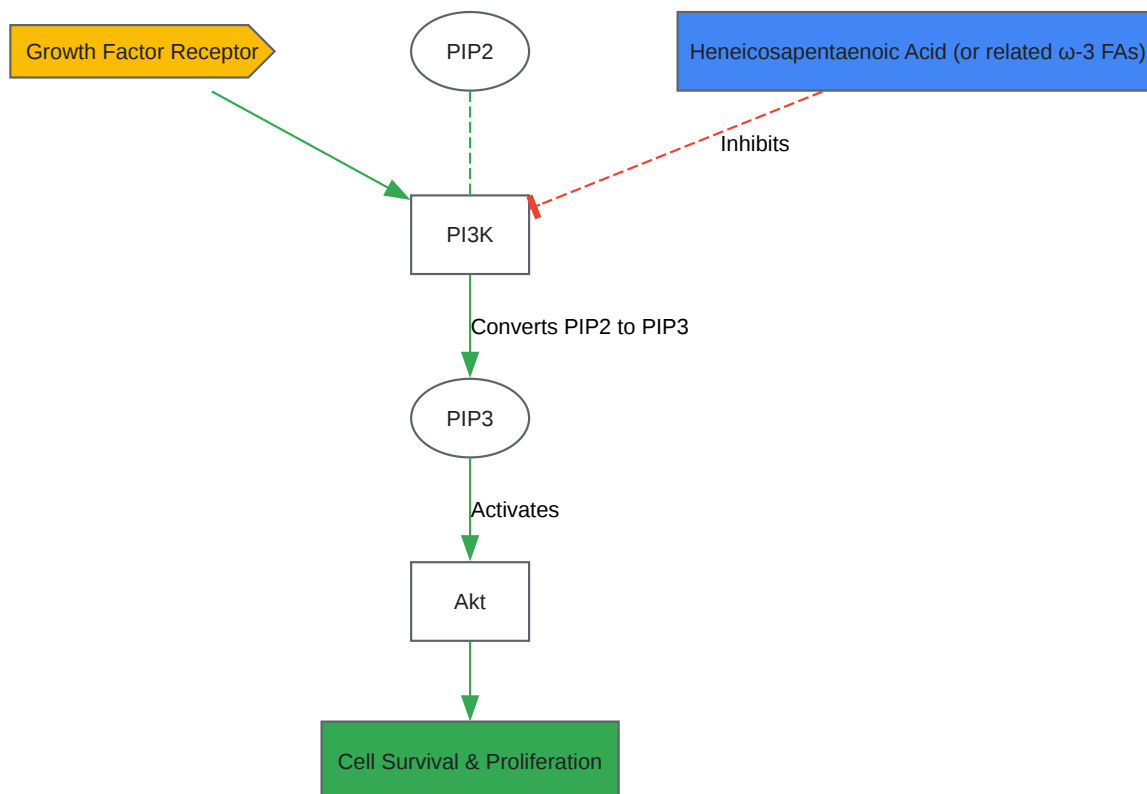
Signaling Pathways and Biological Context

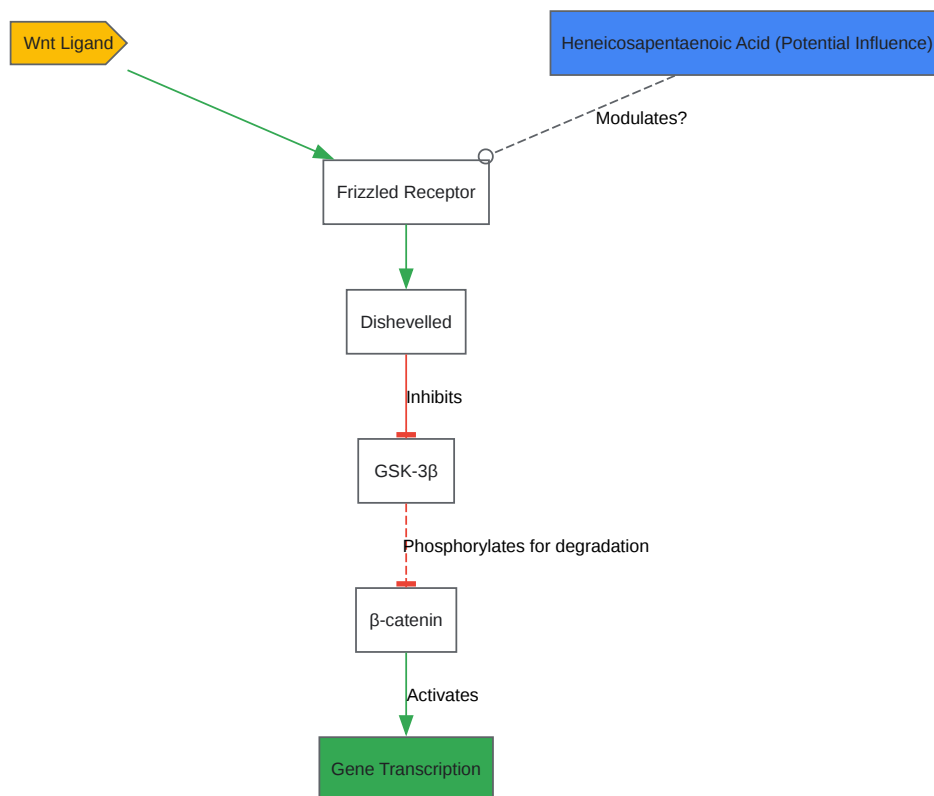
While **Heneicosapentaenoic Acid-d6** is primarily a tool for analytical chemistry, understanding the biological roles of its non-deuterated counterpart, HPA, is crucial for interpreting research findings. HPA is an omega-3 fatty acid that can influence various cellular processes, including inflammation and cell signaling.

Inhibition of Arachidonic Acid Synthesis

Heneicosapentaenoic acid can inhibit the synthesis of arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid. This occurs through competition for the same desaturase and elongase enzymes involved in fatty acid metabolism. By reducing the cellular pool of AA, HPA can indirectly decrease the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.







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References

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